3-(3,4-Dichlorophenyl)benzyl alcohol
Overview
Description
3-(3,4-Dichlorophenyl)benzyl alcohol is a chemical compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It is a key intermediate in the synthesis of many pharmaceutical compounds.
Synthesis Analysis
The synthesis of benzyl alcohol derivatives, such as this compound, can be achieved through various methods. One common method involves the use of sodium borohydride in methanol, stirred at room temperature for 1 hour . Another method involves the use of catalysts for asymmetric transfer hydrogenation (ATH) reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl alcohol group attached to a dichlorophenyl group . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
Reactions at the benzylic position, such as those involving this compound, are important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 268.4±25.0 °C at 760 mmHg, and a flash point of 115.0±17.2 °C . It also has a molar refractivity of 42.5±0.3 cm3 .Scientific Research Applications
Asymmetric Synthesis
3-(3,4-Dichlorophenyl)benzyl alcohol has been utilized in asymmetric synthesis processes. Andrus and Lepore (1995) found that 4-(2,6-Dichlorophenyl)-1,3-dioxanes react with weak nucleophiles and TiCl4 to yield benzyl ethers with high selectivity, indicating an SN2-like mechanism. This process facilitates the creation of non-racemic secondary alcohols through a simple one-step method (Andrus & Lepore, 1995).
Chiral Alcohol Synthesis
Quallich and Woodall (1992) reported on the synthesis of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone through an SN2 cuprate displacement of an activated chiral benzylic alcohol. This method involved catalytic asymmetric oxazaborolidine reduction of a γ-ketoester, showing the compound's role in producing chiral alcohols (Quallich & Woodall, 1992).
Homogeneous Hydrogen Transfer Catalysis
Speier and Markó (1981) explored the use of dichlorotris(triphenylphosphine)ruthenium(II) in catalyzing homogeneous hydrogen transfer from alcohols to olefins. Their research highlights the compound's utility in hydrogenation reactions and understanding the kinetics and mechanisms of such processes (Speier & Markó, 1981).
Chemoselective Alcohol Reduction
Yasuda et al. (2001) described the direct reduction of alcohols using chlorodiphenylsilane with indium trichloride, effectively reducing benzylic, secondary, and tertiary alcohols. This research underscores the compound's relevance in selective reduction reactions, particularly in chemoselectivity for hydroxyl groups (Yasuda et al., 2001).
Computational Study on Electronic Properties
Julie et al. (2021) conducted a comprehensive computational study on the structural and electronic properties of a related compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol. This research provides insights into the electronic and excited state properties of such compounds in different solvent atmospheres, useful for understanding their chemical behavior (Julie et al., 2021).
Mechanism of Action
Target of Action
3-(3,4-Dichlorophenyl)benzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .
Mode of Action
The compound’s mode of action is primarily through its antiseptic properties. As an antiseptic, it works by killing or preventing the growth of bacteria and viruses that are associated with mouth and throat infections .
Biochemical Pathways
As an antiseptic, it likely disrupts the cell walls or inhibits the metabolic processes of bacteria and viruses, thereby preventing their growth and proliferation .
Pharmacokinetics
As a common ingredient in throat lozenges, it is likely that the compound is absorbed through the mucous membranes in the mouth and throat .
Result of Action
The primary result of the action of this compound is the reduction of bacterial and viral load in the mouth and throat, leading to relief from symptoms of throat infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other active ingredients in a formulation can enhance or inhibit its antiseptic action. The pH of the environment can also affect its activity .
Safety and Hazards
properties
IUPAC Name |
[3-(3,4-dichlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWOQPVFHXTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654443 | |
Record name | (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885963-67-7 | |
Record name | (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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